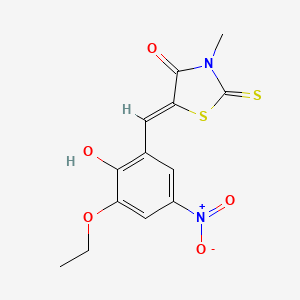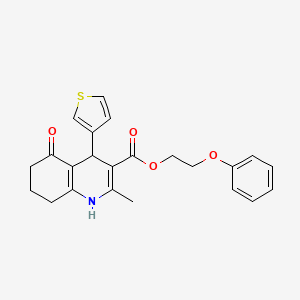![molecular formula C16H13ClN2O2S B5184917 5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5184917.png)
5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as CMPTD, is a thiazolidinedione derivative that has been extensively studied due to its potential therapeutic applications. Thiazolidinediones are a class of drugs that are used to treat diabetes, and CMPTD is a novel thiazolidinedione that has been found to have additional therapeutic properties.
作用機序
The mechanism of action of CMPTD is not fully understood, but it is thought to act by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in glucose and lipid metabolism, and its activation by thiazolidinediones has been shown to improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
CMPTD has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the improvement of insulin sensitivity, and the reduction of blood glucose levels. Additionally, CMPTD has been found to inhibit the formation of amyloid-beta plaques in Alzheimer's disease.
実験室実験の利点と制限
One advantage of CMPTD is that it has been extensively studied in a variety of diseases, making it a well-characterized compound. Additionally, CMPTD has been found to have potential therapeutic applications in a variety of diseases, making it a promising candidate for drug development. However, one limitation of CMPTD is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on CMPTD. One area of research could focus on further elucidating the mechanism of action of CMPTD, which could lead to the development of more effective thiazolidinedione derivatives. Additionally, research could focus on the potential therapeutic applications of CMPTD in other diseases, such as obesity and metabolic syndrome. Finally, research could focus on the development of novel drug delivery systems for CMPTD, which could improve its efficacy and reduce its side effects.
合成法
CMPTD can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methyl aniline with phenyl isothiocyanate, followed by cyclization with maleic anhydride. Alternatively, CMPTD can be synthesized by reacting 3-chloro-4-methyl aniline with phenyl isothiocyanate, followed by reaction with maleic acid.
科学的研究の応用
CMPTD has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, CMPTD has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In diabetes research, CMPTD has been found to improve insulin sensitivity and reduce blood glucose levels, suggesting that it may be a useful treatment for diabetes. In Alzheimer's disease research, CMPTD has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
特性
IUPAC Name |
5-(3-chloro-4-methylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-7-8-11(9-13(10)17)18-14-15(20)19(16(21)22-14)12-5-3-2-4-6-12/h2-9,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXJUIQCMSJOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5184853.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]pyridinium chloride](/img/structure/B5184854.png)

![2-iodo-6-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5184873.png)
![3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5184879.png)
![9-phenyl-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5184883.png)

![N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184893.png)
![1-(4-chlorobenzyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5184897.png)
![4-{4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5184907.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5184921.png)
![dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5184926.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5184933.png)